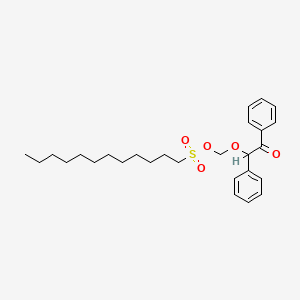
(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves several steps. The primary synthetic route includes the reaction of dodecane-1-sulfonic acid with (2-oxo-1,2-diphenylethoxy)methyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the final product .
Análisis De Reacciones Químicas
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate can be compared with other similar compounds such as:
(2-oxo-1,2-diphenylethoxy)methyl octane-1-sulphonate: Similar structure but with a shorter alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl hexadecane-1-sulphonate: Similar structure but with a longer alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl benzene-1-sulphonate: Similar structure but with an aromatic ring instead of an alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Propiedades
Número CAS |
85586-69-2 |
|---|---|
Fórmula molecular |
C27H38O5S |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(29,30)32-23-31-27(25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,27H,2-10,17,22-23H2,1H3 |
Clave InChI |
HWGDUDVARBKUGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)OCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


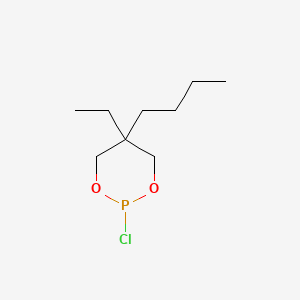
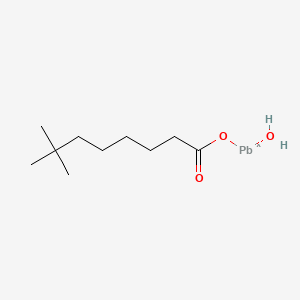

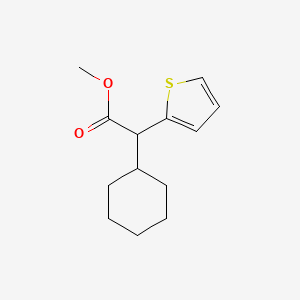

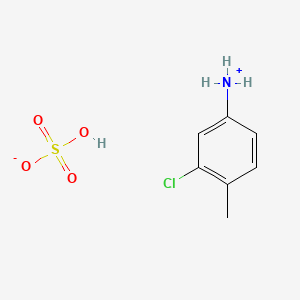
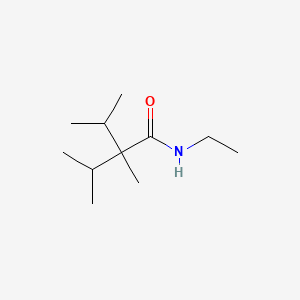
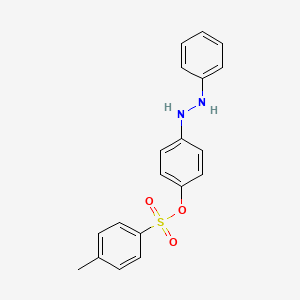

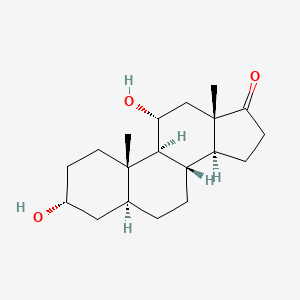
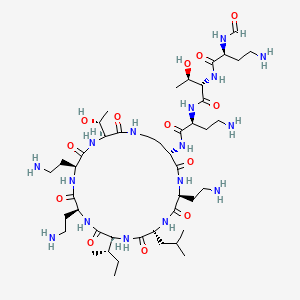

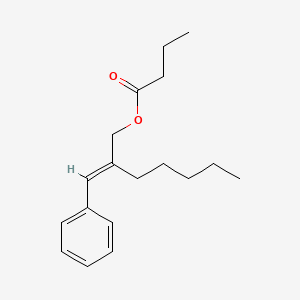
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
